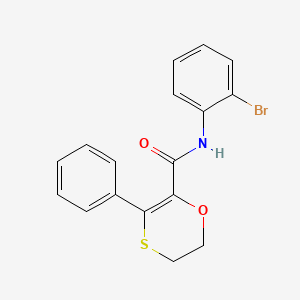![molecular formula C22H30N2O2 B12176061 2'-butyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12176061.png)
2'-butyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-butyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Spirocyclization: The formation of the spirocyclic structure can be accomplished through an intramolecular cyclization reaction, often facilitated by a strong base.
Introduction of the Cyclopropyl Group: This step involves the addition of a cyclopropyl group, which can be achieved through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Final Functionalization: The butyl and carboxamide groups are introduced in the final steps through standard organic transformations such as alkylation and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2’-butyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or isoquinoline moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2’-butyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-butyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: shares similarities with other spirocyclic isoquinoline derivatives.
Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds have similar core structures but may differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
- The presence of the butyl and cyclopropyl groups in 2’-butyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide imparts unique steric and electronic properties, making it distinct from other similar compounds.
- Its specific spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Eigenschaften
Molekularformel |
C22H30N2O2 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-butyl-N-cyclopropyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H30N2O2/c1-2-3-15-24-21(26)18-10-6-5-9-17(18)19(20(25)23-16-11-12-16)22(24)13-7-4-8-14-22/h5-6,9-10,16,19H,2-4,7-8,11-15H2,1H3,(H,23,25) |
InChI-Schlüssel |
HXDUNAHGYCHXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175980.png)
![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12175988.png)
![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
methanone](/img/structure/B12175998.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)






![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B12176050.png)
![N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12176062.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12176073.png)
